molecular formula C21H21F3N4O4 B2779986 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396887-79-8

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2779986
CAS RN: 1396887-79-8
M. Wt: 450.418
InChI Key: BCMXAUNHVSQDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TRO19622, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have neuroprotective effects and has been investigated for its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, and stroke.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the c-KIT kinase , a validated drug discovery target for gastrointestinal stromal tumors (GISTs) . The c-KIT kinase plays a crucial role in cell signaling pathways, and its dysregulation can lead to the development of GISTs .

Mode of Action

This compound acts as a selective c-KIT inhibitor . It binds to the c-KIT kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates .

Biochemical Pathways

By inhibiting the c-KIT kinase, this compound affects the c-KIT-mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and differentiation. The inhibition of these pathways can lead to apoptosis (programmed cell death) and cell cycle arrest .

Pharmacokinetics

The compound has shown acceptable bioavailability (36%) , which means it can be effectively absorbed and utilized by the body. The bioavailability of a drug can significantly impact its therapeutic efficacy, as it determines the extent and rate at which the active drug reaches its site of action.

Result of Action

The compound’s action on the c-KIT kinase leads to effective antiproliferative efficacy against GISTs cell lines . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth of the tumor cells . In preclinical evaluations, it has been shown to effectively suppress tumor growth in a GIST-T1 cell inoculated xenograft model without apparent toxicity .

Action Environment

properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O4/c22-21(23,24)32-17-5-3-16(4-6-17)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMXAUNHVSQDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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